CH2F2NaO2S

Description

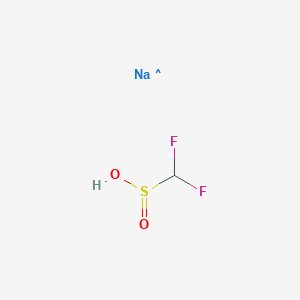

CH₂F₂NaO₂S is a sodium-containing organofluorosulfur compound with the molecular formula C₁H₂F₂NaO₂S (molecular weight: 139.06 g/mol). While specific data on this compound is sparse in the provided evidence, its structure can be inferred as a sodium salt of a fluorinated sulfonic or sulfinic acid derivative. Sodium’s role as a counterion likely improves solubility in polar solvents, a property critical for industrial and laboratory applications .

Properties

Molecular Formula |

CH2F2NaO2S |

|---|---|

Molecular Weight |

139.08 g/mol |

InChI |

InChI=1S/CH2F2O2S.Na/c2-1(3)6(4)5;/h1H,(H,4,5); |

InChI Key |

FBTUAZHGMSNIIU-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)S(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium difluoromethanesulfinate can be synthesized through the reaction of difluoromethanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of sodium difluoromethanesulfinate involves the large-scale reaction of difluoromethanesulfinic acid with sodium hydroxide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium difluoromethanesulfinate undergoes various types of reactions, including:

Radical Reactions: It reacts with alkenes, heteroatoms, isocyanates, aromatic heterocycles, and cyclopropanes to form products containing the CF2H or CH2F group.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the difluoromethyl group is introduced into the substrate.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and radical initiators. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions are fluoroalkylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Sodium difluoromethanesulfinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which sodium difluoromethanesulfinate exerts its effects involves the generation of difluoromethyl radicals. These radicals can react with various substrates to introduce the difluoromethyl group. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CH₂F₂NaO₂S, we compare it with structurally or functionally related sodium salts and fluorinated sulfur compounds (Table 1). Key comparison metrics include molecular weight , solubility , synthetic methods , and reactivity .

Table 1: Comparative Analysis of CH₂F₂NaO₂S and Analogous Compounds

Key Findings:

Structural and Functional Differences :

- Compared to sodium triflate (CF₃SO₃Na), CH₂F₂NaO₂S lacks a trifluoromethyl group but retains sulfonic/sulfinic functionality. This difference may reduce its thermal stability but enhance biodegradability due to fewer fluorine atoms .

- The brominated compound C₇H₅BrO₂ (CAS 1761-61-1) shares a sulfonic/carboxylic group but differs in halogen substitution (Br vs. F). Bromine’s lower electronegativity likely decreases polarity and solubility compared to CH₂F₂NaO₂S .

Synthetic Methodology :

- CH₂F₂NaO₂S may be synthesized via green chemistry routes , similar to the A-FGO-catalyzed reactions described for C₇H₅BrO₂ (e.g., using ionic liquids or THF solvents under mild conditions) . This contrasts with traditional sulfonation methods for sodium methanesulfonate, which often require harsh acids .

Solubility and Reactivity: While solubility data for CH₂F₂NaO₂S is unavailable, fluorinated sodium salts (e.g., sodium triflate) typically exhibit high aqueous solubility (>1,000 mg/mL) due to strong ion-dipole interactions. This property is critical for catalytic or pharmaceutical applications . The compound’s fluorine atoms may enhance electrophilicity, making it more reactive in nucleophilic substitutions compared to non-fluorinated analogs like sodium methanesulfonate .

Research Implications and Limitations

- Gaps in Data : The provided evidence lacks direct studies on CH₂F₂NaO₂S, necessitating extrapolation from analogous compounds. For instance, the environmental impact and waste minimization practices highlighted in chemical engineering standards (NARS) should guide future research on this compound’s industrial scalability .

- Experimental Recommendations : Priority should be given to solubility testing, stability under varying pH/temperature conditions, and catalytic performance comparisons with sodium triflate or brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.